4-Bromo-2-(trifluoromethyl)phenacyl bromide
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Overview
Description
“4-Bromo-2-(trifluoromethyl)phenacyl bromide” is a chemical compound . It is used in laboratory settings . The chemical formula is not explicitly mentioned in the sources .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of sulfonyl urea with 4-(trifluoromethyl)phenacyl bromide . Another method involves the bromination of acetophenone in the presence of anhydrous aluminum chloride .Molecular Structure Analysis
The molecular weight of a similar compound, “[4-Bromo-2-(trifluoromethyl)phenyl]thiourea”, is 299.11 . The exact molecular structure of “4-Bromo-2-(trifluoromethyl)phenacyl bromide” is not provided in the sources.Chemical Reactions Analysis
In one reaction, benzenesulfinic acid ammonium salt might react with 2-(trifluoromethyl)phenacyl bromide to give β-keto sulfone . More specific reactions involving “4-Bromo-2-(trifluoromethyl)phenacyl bromide” are not detailed in the sources.Physical And Chemical Properties Analysis
The compound is a solid . It has a boiling point of 49-51°C . More specific physical and chemical properties are not provided in the sources.Scientific Research Applications
Synthetic Chemistry Applications
4-Bromo-2-(trifluoromethyl)phenacyl bromide serves as a precursor in the synthesis of a series of new 2-(4-bromophenyl)-2-oxoethyl benzoates. These compounds have been synthesized by reacting 4-bromophenacyl bromide with various substituted benzoic acids. The reactions proceed under mild conditions, yielding high purity products. These synthesized compounds were further characterized by mass spectra, elemental analysis, melting points, and confirmed through single-crystal X-ray diffraction studies. Their molecular conformations and flexibility have been studied, showing that they tend to form specific torsion angles, indicating a structured conformational behavior. Moreover, these compounds displayed mild anti-oxidant abilities when compared to standard anti-oxidants, showcasing their potential in developing new materials with desired properties (C. S. C. Kumar et al., 2014).
Derivatization in Analytical Chemistry
4-Bromo-2-(trifluoromethyl)phenacyl bromide has been used in the derivatization of carboxylic acids before their determination by high-performance liquid chromatography (HPLC). The reagent used, 4'-bromo-2-hydroxyacetophenone trifluoromethanesulfonate ester, is prepared from 4'-bromo-2-diazoacetophenone and has shown to react with carboxylate salts to form ester derivatives. These derivatives facilitate spectrophotometric detection in HPLC, highlighting the compound's utility in enhancing analytical methodologies for detecting and quantifying carboxylic acids in complex mixtures (S. Ingalls et al., 1984).
Organic Synthesis and Heterocyclic Compounds
Phenacyl bromides, including 4-Bromo-2-(trifluoromethyl)phenacyl bromide, are essential intermediates in synthesizing heterocyclic compounds. They serve as building blocks in synthetic organic chemistry, facilitating the development of various biologically important heterocyclic compounds and other industrially significant scaffolds. Recent synthetic advances have utilized phenacyl bromides to efficiently synthesize a wide range of five- and six-membered heterocyclic compounds as well as fused heterocyclic compounds through one-pot multicomponent reactions (Rajesh H. Vekariya et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-[4-bromo-2-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F3O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXIDPCOPPUJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-bromo-2-(trifluoromethyl)phenyl)ethanone |
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